molecular formula C13H18N2 B582515 1-Benzyl-1,6-diazaspiro[3.4]octane CAS No. 1363381-74-1

1-Benzyl-1,6-diazaspiro[3.4]octane

Cat. No. B582515
CAS RN: 1363381-74-1
M. Wt: 202.301
InChI Key: HVFOGWYVURWQFX-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.4]octane is a chemical compound with the molecular formula C13H18N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,6-diazaspiro[3.4]octane consists of a benzyl group attached to a diazaspiro[3.4]octane core . The molecular weight of this compound is 202.3 .


Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.4]octane is a solid substance at room temperature .

Scientific Research Applications

Corrosion Inhibition and Material Protection

Inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl 1-Benzyl-1,6-diazaspiro[3.4]octane derivatives have been studied for their corrosion inhibition properties in acidic environments. Two compounds, 2-MPOD and 3-MPOD, exhibited effective inhibition for mild steel corrosion in 1.0 M HCl. Their adsorption on the steel surface was associated with both physical and chemical processes and followed the Langmuir isotherm model. Quantum mechanical calculations suggest that π-electrons in the aromatic ring and lone-pair electrons in the methoxy group contribute significantly to the adsorption process, thereby enhancing corrosion inhibition (Chafiq et al., 2020).

New spirocyclopropane derivatives synthesis and evaluation of their performances toward corrosion inhibition of mild steel in acidic media

Further research on spirocyclopropane derivatives, including those related to 1-Benzyl-1,6-diazaspiro[3.4]octane, revealed their potential as environmentally friendly corrosion inhibitors. Two derivatives, BMP and BMNP, showcased high inhibitory efficiencies against mild steel corrosion in hydrochloric acid solution. The presence of a nitro group in BMNP increased its corrosion inhibition propensity. Both BMP and BMNP were characterized as mixed-type inhibitors, and their adsorption on the steel surface adhered to the Langmuir isotherm (Chafiq et al., 2020).

Anticonvulsant Properties

Structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as new potential anticonvulsant agents The structural and property relationships of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, structurally related to 1-Benzyl-1,6-diazaspiro[3.4]octane, were explored for their potential as anticonvulsant agents. Experimental and theoretical methods were used to characterize the compounds and understand their structure-activity relationships. The findings offer insights into designing new derivatives of spirohydantoin as potential anticonvulsant agents and enhancing the understanding of their structure-activity relationship (Lazić et al., 2017).

Malaria Treatment Research

Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum A novel diazaspiro[3.4]octane series, akin to 1-Benzyl-1,6-diazaspiro[3.4]octane, demonstrated activity against multiple stages of the malaria parasite Plasmodium falciparum. This series was identified from a high-throughput screening campaign and showed low nanomolar asexual blood-stage activity, along with strong gametocyte sterilizing properties. These findings underscore the potential of this chemical series in malaria treatment (Le Manach et al., 2021).

Safety and Hazards

The safety information available indicates that 1-Benzyl-1,6-diazaspiro[3.4]octane may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOGWYVURWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257821
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-74-1
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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